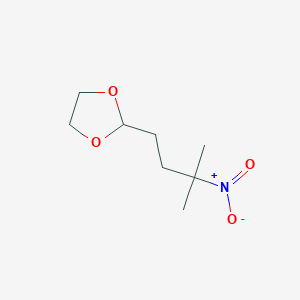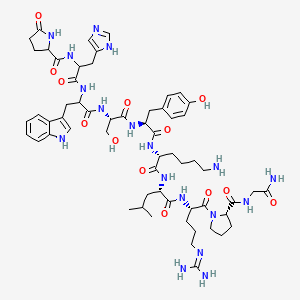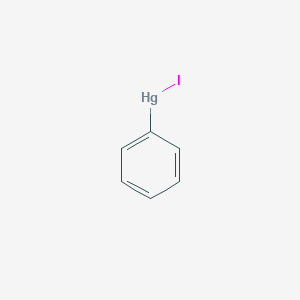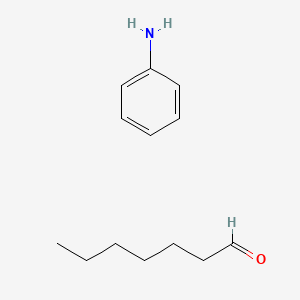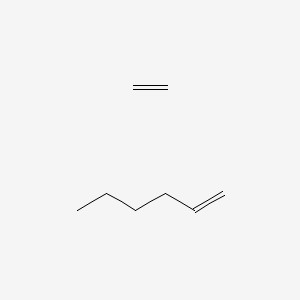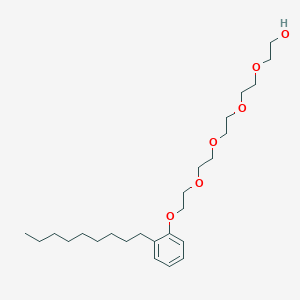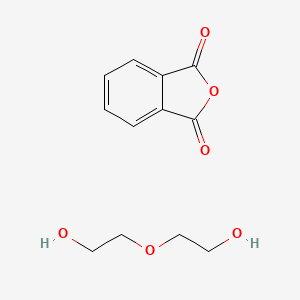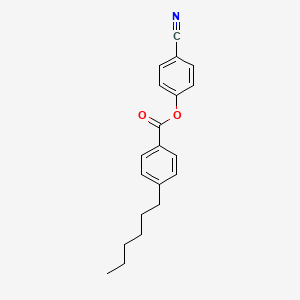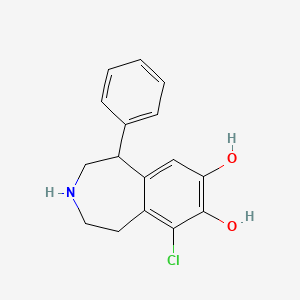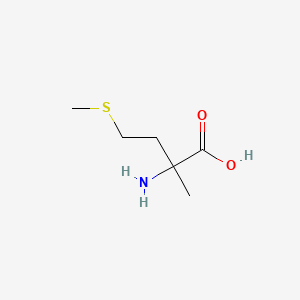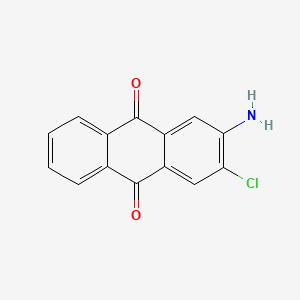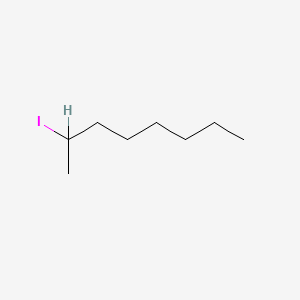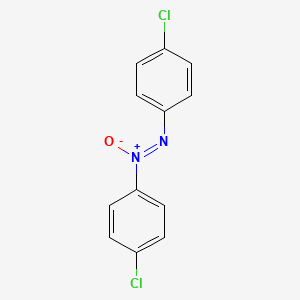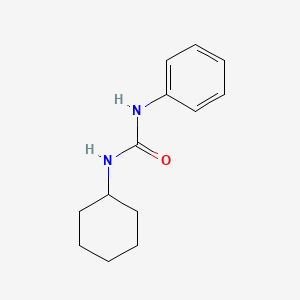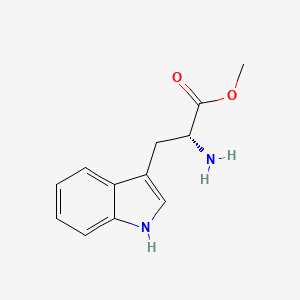
(R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Corrosion Inhibition : A study by Missoum et al. (2013) investigated the use of derivatives of (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate as corrosion inhibitors. They found that these compounds are effective in preventing corrosion of C38 steel in hydrochloric acid, offering over 95% protection at certain concentrations. This highlights the compound's potential in industrial applications where corrosion resistance is vital (Missoum et al., 2013).
Crystal Structure Analysis : Research by Jian Li, Zunjun Liang, and X. Tai (2009) focused on the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, a closely related compound. Their study provided insights into the molecular geometry and stabilizing interactions within the crystal structure, contributing to a deeper understanding of the compound's physical properties (Jian Li, Zunjun Liang, & X. Tai, 2009).
Chemical Synthesis : A paper by H. Zhong et al. (1999) described an efficient method for synthesizing methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key material in producing certain pharmacologically active compounds. This showcases the importance of (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate in the synthesis of complex molecules (H. Zhong et al., 1999).
Antimicrobial Activity : Radhakrishnan, Balakrishnan, and Selvaraj (2020) studied Schiff bases derived from Tryptophan, which includes the (R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate structure. They found significant antimicrobial activity in their compounds, indicating potential applications in medical and pharmaceutical fields (S. Radhakrishnan, Rajeswari Balakrishnan, & A. Selvaraj, 2020).
- . They found that these compounds exhibited good inhibition efficiency, highlighting their potential use in protecting metal surfaces in corrosive environments (Vikneshvaran & Velmathi, 2017).
Propiedades
IUPAC Name |
methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUNTYMNJVXYKZ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methyl 2-amino-3-(1H-indol-3-yl)propanoate | |
CAS RN |
22032-65-1 | |
| Record name | D-Tryptophan, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022032651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

